
4-propoxy-N'-(2-pyrrolidin-1-ylethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide is a chemical compound with the molecular formula C16H25N3O This compound features a benzimidamide core substituted with a propoxy group and a pyrrolidin-1-yl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide typically involves the following steps:
Formation of the Benzimidamide Core: The benzimidamide core can be synthesized by reacting 4-propoxybenzaldehyde with ammonium acetate and a suitable amine under reflux conditions.
Introduction of the Pyrrolidin-1-yl Ethyl Side Chain: The pyrrolidin-1-yl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzimidamide core with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl ethyl group or the benzimidamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-bromoethylpyrrolidine in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidamides or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide involves its interaction with specific molecular targets. The pyrrolidin-1-yl ethyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The benzimidamide core can interact with nucleic acids or proteins, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Similar structure but with a benzamide core.
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzylamine: Similar structure but with a benzylamine core.
Uniqueness
4-Propoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzimidamide is unique due to its combination of a benzimidamide core and a pyrrolidin-1-yl ethyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
66149-20-0 |
|---|---|
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
4-propoxy-N'-(2-pyrrolidin-1-ylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H25N3O/c1-2-13-20-15-7-5-14(6-8-15)16(17)18-9-12-19-10-3-4-11-19/h5-8H,2-4,9-13H2,1H3,(H2,17,18) |
Clave InChI |
FDHLSSGAPATFMR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=NCCN2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




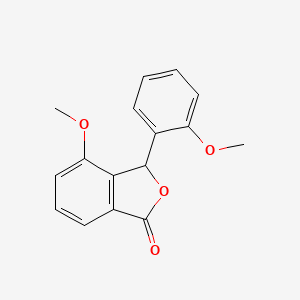
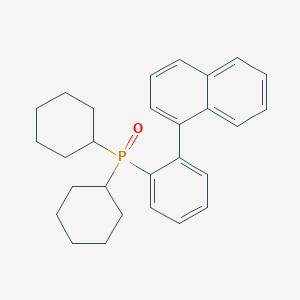

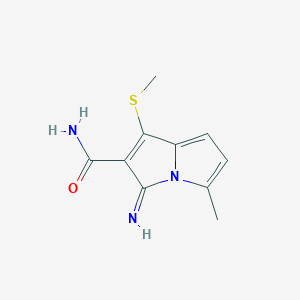

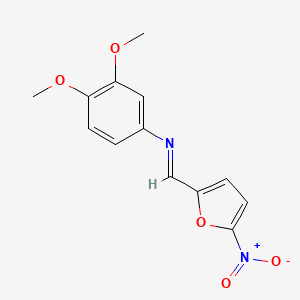
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)

![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
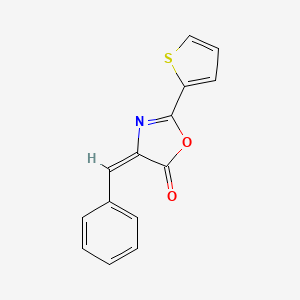
![2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B12892802.png)
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)
